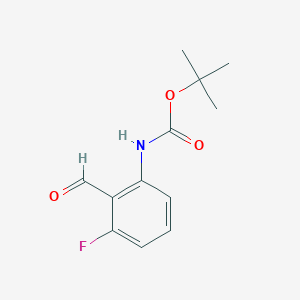

tert-Butyl (3-fluoro-2-formylphenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-fluoro-2-formylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-6-4-5-9(13)8(10)7-15/h4-7H,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQRAIIYXDNFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101159518 | |

| Record name | Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086392-03-1 | |

| Record name | Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-fluoro-2-formylphenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1086392-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl (3-fluoro-2-formylphenyl)carbamate molecular weight

An In-Depth Technical Guide to tert-Butyl (3-fluoro-2-formylphenyl)carbamate

Abstract: This technical guide provides a comprehensive overview of tert-Butyl (3-fluoro-2-formylphenyl)carbamate, a key building block in modern medicinal chemistry and drug discovery. We will delve into its core physicochemical properties, strategic applications, and the chemical rationale for its use. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this versatile reagent. We will explore its role as a scaffold, detailing a representative synthetic protocol, and discussing the importance of its unique structural features—the ortho-formyl group, the fluorine substituent, and the tert-butyloxycarbonyl (Boc) protecting group—in the synthesis of complex molecular architectures.

Core Compound Properties and Specifications

tert-Butyl (3-fluoro-2-formylphenyl)carbamate is a substituted aromatic compound valued for its trifunctional nature, which makes it an ideal starting point for the synthesis of diverse compound libraries. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 239.25 g/mol | [1] |

| Molecular Formula | C₁₂H₁₄FNO₃ | [1][2][3] |

| CAS Number | 1086392-03-1 | [1][2][3] |

| Synonyms | (3-Fluoro-2-formyl-phenyl)-carbamic acid tert-butyl ester | [2][3] |

| Typical Purity | ≥96% | [2][3] |

| Physical State | Solid | [4][5] |

Strategic Importance in Medicinal Chemistry

The utility of tert-Butyl (3-fluoro-2-formylphenyl)carbamate in drug discovery stems from the strategic arrangement of its three key functional groups. Understanding the role of each is critical to appreciating its value as a synthetic intermediate.

-

The Ortho-Formyl Group (-CHO): As a reactive aldehyde, this group is a linchpin for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions. Its position ortho to the carbamate allows for the creation of heterocyclic ring systems through intramolecular cyclization reactions, a common motif in pharmacologically active molecules. Common transformations include reductive amination, Wittig reactions, and condensations to form imines or enamines.

-

The tert-Butyloxycarbonyl (Boc) Group: The Boc group serves as a robust protecting group for the aniline nitrogen. Its steric bulk and electronic properties prevent the amine from participating in unwanted side reactions. Crucially, it can be removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting many other functional groups, allowing for sequential and controlled synthetic steps.

-

The Fluorine Atom (-F): The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The fluorine atom at the 3-position of the phenyl ring can significantly alter the molecule's properties by:

-

Modulating pKa: The electron-withdrawing nature of fluorine can lower the pKa of the nearby aniline nitrogen (after deprotection), influencing its binding characteristics in a biological target.

-

Enhancing Metabolic Stability: Fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Improving Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and potency.

-

This combination of a reactive handle, a protecting group, and a metabolic modulator makes this compound a "versatile small molecule scaffold" for building complex molecules with desirable drug-like properties.[1]

Synthetic Utility: A Representative Protocol

To illustrate the practical application of tert-Butyl (3-fluoro-2-formylphenyl)carbamate, we will detail a standard protocol for reductive amination. This two-step, one-pot procedure is a cornerstone of amine synthesis and showcases the utility of the formyl group.

Workflow: Reductive Amination

Caption: Workflow for a one-pot reductive amination reaction.

Detailed Step-by-Step Protocol

Objective: To synthesize a secondary amine by reacting tert-Butyl (3-fluoro-2-formylphenyl)carbamate with a primary amine.

Materials:

-

tert-Butyl (3-fluoro-2-formylphenyl)carbamate (1.0 eq)

-

Primary amine of choice (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl (3-fluoro-2-formylphenyl)carbamate (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

-

Amine Addition: Add the primary amine (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours.

-

Expert Insight: This initial period allows for the formation of the intermediate imine. Monitoring by Thin Layer Chromatography (TLC) or LC-MS can confirm the consumption of the aldehyde.

-

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Expert Insight: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the aldehyde in the presence of the amine. Its slow addition helps control any potential exotherm.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction for completion by TLC or LC-MS.

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.

-

Trustworthiness: The bicarbonate wash removes the acidic byproducts from the reducing agent, and the brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure secondary amine.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid all personal contact, including inhalation of dust or vapors.[6] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

tert-Butyl (3-fluoro-2-formylphenyl)carbamate is more than just a chemical reagent; it is a strategically designed building block that offers a streamlined path to complex molecular targets. Its trifunctional nature provides a robust platform for generating novel compounds for screening in drug discovery programs. By understanding the distinct roles of its formyl, Boc-protected amine, and fluoro groups, researchers can unlock its full potential in the synthesis of next-generation therapeutics.

References

-

tert-Butyl (3-formylphenyl)carbamate. Oakwood Chemical. [Link]

-

tert-Butyl (3-fluoro-2-formylphenyl)carbamate, 96% Purity. Chemsavers. [Link]

- Carbamate compounds and of making and using same.

-

Crystal structure of tert-butyl (phenylsulfinyl)carbamate, C11H15NO3S. ResearchGate. [Link]

-

Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. ACS Publications. [Link]

-

Convenient Synthesis of N-alkyl-3,1-Benzoxazin-2-ones from Carbamate Protected Anthranil Aldehydes and Ketones via One-step Alkylation/Alkoxy Rearrangement. ResearchGate. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. CAS 1086392-03-1 | 4651-3-04 | MDL MFCD11506020 | tert-Butyl N-(3-fluoro-2-formylphenyl)carbamate | SynQuest Laboratories [synquestlabs.com]

- 3. calpaclab.com [calpaclab.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. file.bldpharm.com [file.bldpharm.com]

A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl (3-fluoro-2-formylphenyl)carbamate

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to achieving reliable and reproducible results. This guide provides an in-depth technical overview of the stability and optimal storage conditions for tert-Butyl (3-fluoro-2-formylphenyl)carbamate, a key building block in contemporary organic synthesis. By understanding the chemical vulnerabilities of this reagent, researchers can implement handling and storage protocols that preserve its purity and reactivity over time.

Compound Overview and Significance

Tert-Butyl (3-fluoro-2-formylphenyl)carbamate (CAS No. 1086392-03-1) is a bifunctional molecule featuring a Boc-protected amine and an aromatic aldehyde. This substitution pattern makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds and complex molecular architectures targeted in medicinal chemistry and materials science. The fluorine substituent provides a strategic tool for modulating the electronic properties and metabolic stability of target molecules.

The stability of this compound is primarily dictated by its two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the ortho-formyl (aldehyde) group on a fluoro-substituted phenyl ring.

Chemical Stability Profile

The inherent reactivity of the aldehyde and the lability of the Boc group under certain conditions are the primary drivers of potential degradation.

The Tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its general stability under many synthetic conditions.[1][2] It is robust against most nucleophiles and basic conditions.[1] However, its stability is compromised under acidic conditions. The mechanism of Boc group cleavage involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and subsequent release of carbon dioxide and the free amine.[3][4][5]

Key Incompatibilities:

-

Strong Acids: Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and other strong mineral or organic acids will readily cleave the Boc group.[2][4][5]

-

Lewis Acids: Some Lewis acids can also facilitate the removal of the Boc group.

-

Elevated Temperatures: While generally stable at ambient temperatures, prolonged exposure to high heat can lead to thermal decomposition of the Boc group.[5]

The Aromatic Aldehyde Group

The formyl group is susceptible to oxidation, particularly given its position on the electron-rich aromatic ring.

Potential Degradation Pathways:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities.

-

Cannizzaro Reaction: Under strong basic conditions, aromatic aldehydes lacking an alpha-proton can undergo disproportionation to yield the corresponding alcohol and carboxylic acid. While the Boc group is generally stable to base, very strong basic conditions should be avoided to prevent this and other potential side reactions.

-

Aldol and Related Condensations: While this specific molecule cannot self-condense via an aldol reaction due to the absence of enolizable protons, it can react with other enolizable carbonyl compounds if present as impurities or in a reaction mixture.

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of tert-Butyl (3-fluoro-2-formylphenyl)carbamate.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential degradation pathways, including oxidation of the aldehyde and potential slow hydrolysis or thermal degradation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere is crucial to prevent the oxidation of the sensitive aldehyde functional group to the corresponding carboxylic acid.[6][7] |

| Light | Amber Vial/Protection from Light | Light can catalyze the oxidation of the aldehyde. Storing in a dark place or using an amber vial is recommended. |

| Moisture | Tightly Sealed Container | While the Boc group is not highly sensitive to neutral water, moisture can facilitate certain degradation pathways. A dry environment is essential. |

Long-Term Storage

For long-term storage, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen, and kept in a refrigerator at 2-8°C.[6][7] The use of amber glass vials is highly recommended to protect the compound from light.

Handling

When handling the compound, it is advisable to work under an inert atmosphere as much as possible, especially when dispensing the material for reactions. The container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture into the container. After use, the container should be flushed with an inert gas before resealing.

Stability Assessment Workflow

Regular assessment of the purity of tert-Butyl (3-fluoro-2-formylphenyl)carbamate is crucial, especially for material that has been stored for an extended period.

Visual Inspection

A simple visual inspection can be informative. The pure compound is typically a solid.[8][9] Any change in color (e.g., yellowing) or physical state (e.g., becoming oily or clumping) may indicate degradation.

Analytical Techniques

For a quantitative assessment of purity, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the compound and detecting the presence of degradation products, such as the corresponding carboxylic acid or the deprotected amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structural integrity of the compound. The presence of new signals or changes in the integration of existing signals can indicate degradation. For instance, the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a carboxylic acid proton signal (typically >10 ppm) would indicate oxidation.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and identify potential impurities or degradation products.

The following diagram illustrates a logical workflow for the stability assessment of tert-Butyl (3-fluoro-2-formylphenyl)carbamate.

Caption: Workflow for assessing the stability of tert-Butyl (3-fluoro-2-formylphenyl)carbamate.

Conclusion

The stability of tert-Butyl (3-fluoro-2-formylphenyl)carbamate is intrinsically linked to the chemical properties of its Boc-protecting group and aromatic aldehyde functionality. By adhering to the recommended storage conditions of refrigeration (2-8°C) under an inert atmosphere and protection from light, researchers can significantly mitigate the risks of degradation. Regular purity assessment using standard analytical techniques is a critical component of a robust quality control process, ensuring the reliability of this versatile synthetic intermediate in drug discovery and development workflows.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]1]

-

ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]2]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]3]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]4]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]5]

-

MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]8]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. BOC deprotection [ms.bzchemicals.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1086392-03-1|tert-Butyl (3-fluoro-2-formylphenyl)carbamate|BLD Pharm [bldpharm.com]

- 7. 844891-31-2|tert-Butyl (4-fluoro-2-formylphenyl)carbamate|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. tert-Butyl 3-formylphenylcarbamate | Sigma-Aldrich [sigmaaldrich.com]

tert-Butyl (3-fluoro-2-formylphenyl)carbamate material safety data sheet (MSDS)

An In-depth Technical Guide to tert-Butyl (3-fluoro-2-formylphenyl)carbamate: Material Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the material safety and handling protocols for tert-Butyl (3-fluoro-2-formylphenyl)carbamate, a key reagent in contemporary synthetic chemistry. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps, but also the underlying scientific rationale to ensure both experimental success and laboratory safety.

Chemical Identity and Physical Properties

tert-Butyl (3-fluoro-2-formylphenyl)carbamate is a bifunctional molecule of significant interest in the synthesis of complex organic scaffolds. Its structure incorporates a reactive aldehyde, a protecting carbamate group, and a fluorinated aromatic ring, making it a versatile building block.

| Property | Value | Source(s) |

| CAS Number | 1086392-03-1 | [1][2] |

| Molecular Formula | C₁₂H₁₄FNO₃ | [1][2] |

| Molecular Weight | 239.24 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥96% | [2] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Hazard Identification and GHS Classification

While a comprehensive 16-section Safety Data Sheet (SDS) is not publicly available for this specific compound, information from suppliers indicates the following GHS classifications.[1][4] It is crucial to handle this compound with the caution afforded to all novel chemical entities whose toxicological properties have not been fully investigated.

-

GHS Pictogram:

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling[1]

-

P270: Do not eat, drink or smoke when using this product[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water[5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5]

-

P330: Rinse mouth[1]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations[1][5]

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of handling protocols is required. The causality behind these recommendations is to minimize all potential routes of exposure: inhalation, ingestion, and dermal contact.

Engineering Controls

-

Fume Hood: All manipulations of solid tert-Butyl (3-fluoro-2-formylphenyl)carbamate or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[6]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the mandatory PPE selection process for handling this compound.

Caption: A workflow for selecting appropriate PPE.

Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1]

-

Remove contaminated clothing and wash it before reuse.[5]

First Aid Measures

In the event of an exposure, immediate and appropriate action is critical.

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[5]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure safety.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] The recommended storage temperature is between 2-8°C.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and acid chlorides.[7] Carbamates can be unstable in alkaline or slightly acidic solutions.[8]

-

Stability: The compound is generally stable under recommended storage conditions.[8]

Accidental Release and Disposal

Accidental Release Measures

-

Evacuate: Evacuate personnel from the immediate area.[6]

-

Ventilate: Ensure the area is well-ventilated.[5]

-

Contain: Prevent further dust dispersal or spread of the spill.

-

Collect: Carefully sweep up the solid material, avoiding dust generation. Place it in a suitable, labeled container for disposal.[5]

-

Decontaminate: Clean the spill area thoroughly.

Disposal

-

Disposal of this chemical must be in accordance with all applicable federal, state, and local regulations.[4]

-

It should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[4]

Toxicological and Ecological Information

Detailed toxicological and ecological data for tert-Butyl (3-fluoro-2-formylphenyl)carbamate are not available in the public domain.[4] As such, it should be treated as a substance of unknown toxicity. Carbamates as a class can have a range of biological activities, and some are known to be cholinesterase inhibitors.[8] Therefore, all handling precautions should be strictly adhered to.

Experimental Protocols: A Note on Reactivity

The aldehyde functionality of this molecule is a key reactive site for nucleophilic addition and condensation reactions. The Boc-carbamate is a stable protecting group but can be cleaved under acidic conditions. The fluoro-substituent on the aromatic ring can influence the reactivity of the aldehyde and the aromatic ring itself, potentially participating in nucleophilic aromatic substitution reactions under certain conditions. When planning syntheses, these factors must be taken into consideration.

References

-

PubChem. tert-Butyl (3-fluoro-2-methylphenyl)carbamate. [Link]

-

PubChem. 4-Methylenepiperidine hydrochloride. [Link]

-

ChemDmart. Safety Data Sheet - Version 5.0. (Note: This is a generic SDS template but contains relevant GHS hazard and precautionary statements). [Link]

-

PubChem. tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

-

MDPI. Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. [Link]

-

PubMed. Toxicity and effects of 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol) on hepatic cytochrome P450 in F344 rats. [Link]

- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -....

-

PubChem. Tert-butyl (3-((2-chloro-5-fluoropyrimidin-4-yl)amino)phenyl)carbamate. [Link]

-

CDMS.net. SAFETY DATA SHEET. (Note: This SDS provides general guidance on handling spills of hazardous substances). [Link]

Sources

- 1. 1086392-03-1|tert-Butyl (3-fluoro-2-formylphenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. CAS 1086392-03-1 | 4651-3-04 | MDL MFCD11506020 | tert-Butyl N-(3-fluoro-2-formylphenyl)carbamate | SynQuest Laboratories [synquestlabs.com]

- 3. 4-Methylenepiperidine HCl | 144230-50-2 [chemicalbook.com]

- 4. chemdmart.com [chemdmart.com]

- 5. biosynth.com [biosynth.com]

- 6. cdms.net [cdms.net]

- 7. fishersci.com [fishersci.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of tert-Butyl (3-fluoro-2-formylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of tert-Butyl (3-fluoro-2-formylphenyl)carbamate, a key building block in contemporary medicinal chemistry. As a Senior Application Scientist, the aim is to deliver not just data, but a deeper understanding of the causality behind these properties and the experimental methodologies used to determine them. This document is structured to provide both foundational knowledge and practical insights for professionals in drug discovery and organic synthesis.

Introduction: The Strategic Importance of a Fluorinated Carbamate Building Block

Tert-butyl (3-fluoro-2-formylphenyl)carbamate (CAS No. 1086392-03-1) is a strategically designed synthetic intermediate.[1][2] Its utility in drug discovery stems from the unique combination of its functional groups: a Boc-protected amine, a reactive aldehyde, and a fluorine atom on the phenyl ring. This trifecta of functionalities allows for its versatile application in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[3]

The carbamate moiety, specifically the tert-butyloxycarbonyl (Boc) protecting group, is a cornerstone of modern organic synthesis, offering robust protection of amines under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations and condensations, crucial for building molecular complexity.[3] The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often improving metabolic stability, binding affinity, and bioavailability.

Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. This guide will delve into these properties, providing both reported data and the scientific rationale behind the experimental techniques used for their determination.

Core Physicochemical Properties

A summary of the key physical and chemical identifiers for tert-butyl (3-fluoro-2-formylphenyl)carbamate is presented below.

| Property | Value | Source(s) |

| CAS Number | 1086392-03-1 | [1][2][4] |

| Molecular Formula | C₁₂H₁₄FNO₃ | [1][2][4] |

| Molecular Weight | 239.24 g/mol | [1][4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | ≥96% (typical commercial grade) | [2] |

Spectroscopic and Analytical Characterization

The structural elucidation and confirmation of tert-butyl (3-fluoro-2-formylphenyl)carbamate rely on a suite of spectroscopic techniques. Below, we discuss the expected spectral features and the principles behind these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For tert-butyl (3-fluoro-2-formylphenyl)carbamate, both ¹H and ¹³C NMR would be essential for confirmation.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the aldehyde proton, the N-H proton of the carbamate, and the nine equivalent protons of the tert-butyl group. The coupling patterns of the aromatic protons would be indicative of their substitution pattern on the phenyl ring, with the fluorine atom influencing the chemical shifts and coupling constants of adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would provide complementary information, with characteristic signals for the carbonyl carbon of the carbamate, the aldehyde carbon, the carbons of the phenyl ring (with C-F coupling), and the quaternary and methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of tert-butyl (3-fluoro-2-formylphenyl)carbamate would be expected to exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of both the carbamate and the aldehyde, and C-F and C-H stretches.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For tert-butyl (3-fluoro-2-formylphenyl)carbamate, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the tert-butyl group or other neutral fragments. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[7]

Thermal and Solubility Properties

Melting Point

Solubility

The solubility of tert-butyl (3-fluoro-2-formylphenyl)carbamate in various solvents is a crucial parameter for its use in chemical reactions and for its purification. Based on its structure, it is anticipated to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Its solubility in non-polar solvents like hexanes may be limited, and it is expected to be poorly soluble in water.

Experimental Methodologies: A Practical Guide

The determination of the physical properties discussed above requires specific experimental protocols. This section provides an overview of the standard methodologies.

Workflow for Physicochemical Characterization

Caption: A typical workflow for the comprehensive physical and chemical characterization of a synthetic intermediate.

Step-by-Step Protocols

Melting Point Determination:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly and steadily.

-

The temperature range at which the solid begins to melt and becomes completely liquid is recorded as the melting point.

Solubility Assessment:

-

A small, accurately weighed amount of the compound is added to a known volume of a specific solvent in a vial.

-

The mixture is agitated at a constant temperature.

-

Visual observation is used to determine if the solid dissolves completely.

-

If the solid dissolves, more solute is added until saturation is reached. The solubility can then be quantified.

Safety and Handling

While a specific safety data sheet (SDS) for tert-butyl (3-fluoro-2-formylphenyl)carbamate is not detailed in the provided search results, general precautions for handling fine chemicals should be observed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion: A Versatile Tool for Chemical Innovation

Tert-butyl (3-fluoro-2-formylphenyl)carbamate is a valuable and versatile building block in the arsenal of the medicinal and synthetic chemist. A thorough understanding of its physical properties is the foundation for its successful application in the synthesis of novel compounds with potential therapeutic applications. This guide has provided a detailed overview of these properties and the experimental methodologies used to determine them, empowering researchers to utilize this important chemical tool with confidence and precision.

References

-

MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3-fluoro-2-hydroxypropyl)carbamate. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-(3,4-difluoro-2-formylphenyl)carbamate. Retrieved from [Link]

-

PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the FT-IR spectra of the three tri-carbamates. Retrieved from [Link]

- Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubMed. (n.d.). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. Retrieved from [Link]

-

NIH. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]

-

SFU Summit. (n.d.). Appendix C. Experimental for Chapter 3. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3-fluoro-2-methylphenyl)carbamate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-(2-fluoro-3-formylphenyl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyln-[2-fluoro-3-(hydroxymethyl)phenyl]carbamate. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. CAS 1086392-03-1 | 4651-3-04 | MDL MFCD11506020 | tert-Butyl N-(3-fluoro-2-formylphenyl)carbamate | SynQuest Laboratories [synquestlabs.com]

- 3. tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate|RUO [benchchem.com]

- 4. 1086392-03-1|tert-Butyl (3-fluoro-2-formylphenyl)carbamate|BLD Pharm [bldpharm.com]

- 5. Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 144298-09-9 (C12H13F2NO3) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: Synthesis of Substituted Quinolines via Friedländer Annulation using tert-Butyl (3-fluoro-2-formylphenyl)carbamate

Introduction: The Strategic Importance of the Friedländer Annulation

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, stands as a cornerstone in the synthesis of quinoline derivatives.[1][2][3][4] First reported by Paul Friedländer in 1882, this reaction offers a direct and versatile route to the quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry and materials science.[3][5] Quinolines are integral components of a wide array of pharmaceuticals, exhibiting diverse biological activities such as antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[6] The adaptability of the Friedländer synthesis to various substrates and reaction conditions has cemented its importance in modern drug discovery and development. This application note provides a detailed protocol and mechanistic insights for the Friedländer annulation utilizing tert-butyl (3-fluoro-2-formylphenyl)carbamate, a substrate poised to yield highly functionalized fluoroquinolines.

Mechanistic Pathways and Key Considerations

The Friedländer synthesis can proceed through two primary mechanistic pathways, the course of which is often dictated by the specific reactants and catalytic conditions employed.[7]

-

Aldol Condensation Pathway: This pathway commences with an aldol condensation between the 2-aminoaryl aldehyde and the active methylene compound. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, yields the quinoline product.[7][8]

-

Schiff Base Formation Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-aminoaryl aldehyde and the amino group of a reaction partner, or in this case, an intramolecular rearrangement preceding condensation. This is then followed by an intramolecular aldol-type reaction and subsequent elimination of water to afford the final quinoline.[7]

The choice of catalyst is a critical parameter in the Friedländer annulation. The reaction can be promoted by acids (both Brønsted and Lewis acids), bases, or conducted under neutral conditions at elevated temperatures.[9][10] Common catalysts include p-toluenesulfonic acid, trifluoroacetic acid, iodine, and various metal salts.[7] The use of the tert-butyl (3-fluoro-2-formylphenyl)carbamate starting material introduces a key consideration: the acid-lability of the tert-butoxycarbonyl (Boc) protecting group. Strongly acidic conditions could lead to premature deprotection of the amine, potentially leading to side reactions. Therefore, careful selection of a mild catalyst is paramount for a successful transformation. The presence of the electron-withdrawing fluorine atom on the phenyl ring can also influence the reactivity of the aldehyde group.

Experimental Protocol

This protocol details the synthesis of a substituted quinoline via the Friedländer annulation of tert-butyl (3-fluoro-2-formylphenyl)carbamate with a generic ketone containing an α-methylene group (e.g., acetone for simplicity in this example).

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| tert-Butyl (3-fluoro-2-formylphenyl)carbamate | ≥95% | BLDpharm[11] | Store at 4°C |

| Acetone | ACS Grade | Sigma-Aldrich | Used in excess as both reactant and solvent |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98% | Sigma-Aldrich | Catalyst |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction |

| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | For workup |

| Anhydrous Magnesium Sulfate | ACS Grade | Sigma-Aldrich | For drying |

| Silica Gel | 230-400 mesh | Sigma-Aldrich | For column chromatography |

| Round-bottom flask | 50 mL | N/A | |

| Reflux condenser | N/A | N/A | |

| Magnetic stirrer and stir bar | N/A | N/A | |

| Heating mantle | N/A | N/A | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck | For reaction monitoring |

Reaction Workflow

Caption: Experimental workflow for the Friedländer annulation.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (3-fluoro-2-formylphenyl)carbamate (1.0 eq), acetone (20 eq, serving as reactant and solvent), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every hour. Use a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate) to develop the TLC plate and visualize the spots under UV light. The reaction is complete when the starting material spot is no longer visible.

-

Workup: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.[10]

-

Solvent Removal: Remove the excess acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane (20 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acidic catalyst, followed by brine (15 mL).[10]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure substituted quinoline.[10]

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low or no product yield | Ineffective catalyst | Consider screening other mild acid catalysts such as indium(III) triflate or scandium(III) triflate.[12] Alternatively, a base-catalyzed approach using a non-nucleophilic base like DBU could be explored. |

| Low reaction temperature | If using a higher boiling ketone, ensure the reaction temperature is sufficient for the condensation to occur. Microwave irradiation can also be a highly effective method to accelerate the reaction.[13] | |

| Boc-deprotection | Catalyst is too acidic | Use a milder Lewis acid catalyst or consider a catalyst-free approach at a higher temperature.[6] |

| Formation of side products | Aldol self-condensation of the ketone | This is more prevalent under strongly basic conditions.[5] Using an excess of the ketone can help to favor the desired reaction. |

Conclusion

The Friedländer annulation remains a powerful and adaptable tool for the synthesis of substituted quinolines. The protocol outlined in this application note provides a robust starting point for the reaction of tert-butyl (3-fluoro-2-formylphenyl)carbamate with active methylene compounds. Careful consideration of the catalyst and reaction conditions is crucial to ensure a high yield of the desired product while preserving the acid-sensitive Boc protecting group. The resulting fluorinated quinoline derivatives are valuable scaffolds for further elaboration in drug discovery and materials science research.

References

-

Friedländer Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2023, October 18). Retrieved from [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC - NIH. (2022, June 27). Retrieved from [Link]

-

Friedländer synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

tert-Butyl N-(thiophen-2-yl)carbamate - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Friedländer Quinoline Synthesis | springerprofessional.de. (n.d.). Retrieved from [Link]

-

The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.). Retrieved from [Link]

-

Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - ResearchGate. (2020, November 12). Retrieved from [Link]

-

The Friedl??nder Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved from [Link]

-

Concerning the mechanism of the Friedl??nder quinoline synthesis - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PMC - NIH. (n.d.). Retrieved from [Link]

-

(PDF) SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS FROM 2-AMINOBENZHYDRAZIDE - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. (2009, December 11). Retrieved from [Link]

-

Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities - ResearchGate. (2024, March 7). Retrieved from [Link]

-

Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. (n.d.). Retrieved from [Link]

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (n.d.). Retrieved from [Link]

-

Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - MDPI. (2023, June 13). Retrieved from [Link]

-

Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).

-

Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedländer Quinoline Synthesis | springerprofessional.de [springerprofessional.de]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1086392-03-1|tert-Butyl (3-fluoro-2-formylphenyl)carbamate|BLD Pharm [bldpharm.com]

- 12. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

The Strategic Utility of tert-Butyl (3-fluoro-2-formylphenyl)carbamate in Medicinal Chemistry: Application Notes and Protocols

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel therapeutic agents hinge on the availability of versatile and highly functionalized building blocks. Among these, tert-Butyl (3-fluoro-2-formylphenyl)carbamate has emerged as a key intermediate, offering a unique combination of functionalities that are highly sought after in the construction of complex heterocyclic scaffolds. Its structure, featuring a Boc-protected aniline, an ortho-formyl group, and a fluorine substituent, provides a powerful platform for the synthesis of a diverse range of bioactive molecules, particularly kinase inhibitors. This guide provides an in-depth exploration of the applications and synthetic protocols involving this valuable reagent, tailored for researchers, scientists, and drug development professionals.

The strategic placement of the functional groups in tert-Butyl (3-fluoro-2-formylphenyl)carbamate is central to its utility. The ortho-amino aldehyde (unveiled after deprotection) is a classic precursor for various cyclization reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate. The tert-butyloxycarbonyl (Boc) protecting group offers the advantage of masking the nucleophilic amine during initial synthetic steps, and its facile removal under acidic conditions allows for a controlled and sequential reaction cascade.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 1086392-03-1 | [1] |

| Molecular Formula | C₁₂H₁₄FNO₃ | [1] |

| Molecular Weight | 239.24 g/mol | [1] |

| Appearance | Off-white to yellow solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents such as DCM, THF, and DMF. | General chemical knowledge |

| Storage | Store in a cool, dry place away from light and moisture. | General chemical handling |

Core Applications in Medicinal Chemistry: A Gateway to Privileged Scaffolds

The primary application of tert-Butyl (3-fluoro-2-formylphenyl)carbamate lies in its ability to serve as a precursor to a variety of heterocyclic systems that form the core of numerous approved drugs and clinical candidates. The ortho-formyl and protected amino functionalities are perfectly poised for intramolecular cyclization reactions, leading to the efficient construction of quinoline and quinazoline scaffolds.

Synthesis of Fluorinated Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful and straightforward method for the construction of quinolines, which are prevalent in a wide range of biologically active compounds, including antimalarials, antibacterials, and kinase inhibitors.[2][3] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

The general workflow for the synthesis of a fluorinated quinoline using tert-Butyl (3-fluoro-2-formylphenyl)carbamate involves a two-step process: Boc deprotection followed by the Friedländer cyclization.

Caption: General workflow for fluoroquinoline synthesis.

Protocol 1: Synthesis of a 6-Fluoro-quinoline Derivative

This protocol outlines the synthesis of a substituted 6-fluoro-quinoline from tert-Butyl (3-fluoro-2-formylphenyl)carbamate and a suitable ketone.

Step 1: Boc Deprotection to yield 2-Amino-3-fluorobenzaldehyde

-

Rationale: The Boc group is readily cleaved under acidic conditions, unmasking the amine functionality required for the subsequent cyclization.[4][5] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation.

-

Procedure:

-

Dissolve tert-Butyl (3-fluoro-2-formylphenyl)carbamate (1.0 eq) in anhydrous DCM (10 mL/mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (5.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue by the careful addition of a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude 2-amino-3-fluorobenzaldehyde, which can often be used in the next step without further purification.

-

Step 2: Friedländer Annulation

-

Rationale: The condensation of the in situ generated 2-amino-3-fluorobenzaldehyde with a ketone containing an α-methylene group, such as acetylacetone, will lead to the formation of the corresponding quinoline. The reaction can be catalyzed by either acid or base.[2][6]

-

Procedure:

-

To a solution of crude 2-amino-3-fluorobenzaldehyde (1.0 eq) in ethanol (15 mL/mmol), add acetylacetone (1.1 eq).

-

Add a catalytic amount of a base, such as 10% aqueous NaOH (0.2 eq), or an acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Heat the reaction mixture at reflux (approximately 80 °C) for 4-6 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired 6-fluoro-quinoline derivative.

-

Synthesis of Fluorinated Quinazolines: Core Scaffolds of Kinase Inhibitors

Quinazolines are another class of privileged heterocyclic scaffolds found in numerous clinically approved drugs, particularly in the realm of oncology.[1][7] Many epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK) inhibitors feature a quinazoline core.[8][9][10] The synthesis of quinazolines can be achieved through the reaction of a 2-aminobenzaldehyde with a source of nitrogen and a one-carbon unit.

Caption: General workflow for fluoroquinazoline synthesis.

Protocol 2: Synthesis of a 7-Fluoro-quinazoline Derivative

This protocol describes a potential route to a 7-fluoro-quinazoline derivative from tert-Butyl (3-fluoro-2-formylphenyl)carbamate.

Step 1: Boc Deprotection

-

Follow the procedure outlined in Protocol 1, Step 1.

Step 2: Quinazoline Synthesis

-

Rationale: The reaction of 2-amino-3-fluorobenzaldehyde with an ammonium source, such as ammonium acetate, and another aldehyde under oxidative conditions can lead to the formation of a 2,4-disubstituted quinazoline. Molecular iodine can serve as a mild and effective oxidant in this transformation.

-

Procedure:

-

In a round-bottom flask, combine crude 2-amino-3-fluorobenzaldehyde (1.0 eq), an appropriate aldehyde (e.g., benzaldehyde, 1.2 eq), and ammonium acetate (3.0 eq) in ethanol (20 mL/mmol).

-

Add molecular iodine (I₂) (1.5 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the desired 7-fluoro-quinazoline derivative.

-

Expert Insights and Causality in Experimental Design

-

Choice of Boc Protecting Group: The Boc group is favored due to its stability in a wide range of reaction conditions, including those involving organometallics and mild bases, while being readily cleavable under acidic conditions that are often compatible with downstream reaction steps.[5]

-

The Role of the Fluoro Substituent: The introduction of a fluorine atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can block metabolic sites, increase binding affinity through favorable interactions with the target protein, and modulate the pKa of nearby functional groups.

-

Orthogonality in Synthesis: The use of tert-Butyl (3-fluoro-2-formylphenyl)carbamate allows for an orthogonal synthetic strategy. For instance, the formyl group can be reacted first, while the amine remains protected. Subsequent deprotection then allows for further functionalization of the amine.

Self-Validating Systems in Protocols

Each protocol is designed to be self-validating through in-process controls:

-

Reaction Monitoring: The progress of each reaction step should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of reaction completion and the identification of any potential side products.

-

Spectroscopic Characterization: The identity and purity of the intermediates and final products must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

tert-Butyl (3-fluoro-2-formylphenyl)carbamate is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a protected amine, a reactive aldehyde, and a strategically placed fluorine atom provides an efficient entry point for the synthesis of complex and biologically relevant heterocyclic scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery programs, ultimately contributing to the development of novel and improved therapeutics.

References

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.

- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.

- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4108. (2022).

- Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., ... & Tang, J. (2012). Synthesis of quinolines via Friedländer reaction in water and under catalyst-free conditions. Synthesis, 44(03), 389-392.

- Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. BMC Chemistry, 16(1), 1-11. (2022).

- Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.

- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2481. (2022).

- 1086392-03-1 | tert-Butyl (3-fluoro-2-formylphenyl)

- Boc-Protected Amino Groups - Organic Chemistry Portal.

- Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275. (2009).

- The Development of BTK Inhibitors: A Five-Year Upd

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. International Journal of Pharmaceutical Sciences and Nanotechnology, 15(5), 1-13. (2022).

- Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of Medicinal Chemistry, 59(19), 9173-9200. (2016).

- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(19), 5894. (2021).

- Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry, 86(23), 16482-16493. (2021).

- Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 581-592. (2020).

- Bruton's TK inhibitors: structural insights and evolution of clinical candidates. Future Medicinal Chemistry, 6(1), 57-73. (2014).

Sources

- 1. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. Scholars@Duke publication: Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). [scholars.duke.edu]

Application Notes and Protocols for Monitoring Reactions with tert-Butyl (3-fluoro-2-formylphenyl)carbamate

Introduction: The Strategic Importance of a Versatile Building Block

tert-Butyl (3-fluoro-2-formylphenyl)carbamate is a key intermediate in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique trifunctional architecture—a Boc-protected amine, a reactive aldehyde, and a fluorinated aromatic ring—makes it a valuable synthon for constructing complex molecular scaffolds. The Boc (tert-butyloxycarbonyl) group offers a stable yet readily cleavable protecting group for the aniline nitrogen, allowing for selective reactions at other sites. The aldehyde functionality serves as a versatile handle for a myriad of transformations, including reductive aminations, Wittig reactions, and condensations. Finally, the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the final product, such as metabolic stability and binding affinity.

Given its role as a critical precursor, the ability to accurately monitor reactions involving tert-Butyl (3-fluoro-2-formylphenyl)carbamate is paramount for process optimization, yield maximization, and impurity profiling. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the most effective analytical methods for real-time and offline monitoring of key transformations involving this versatile intermediate. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Common Synthetic Transformations and Monitoring Strategies

The reactivity of tert-Butyl (3-fluoro-2-formylphenyl)carbamate is dictated by its three principal functional groups. The choice of analytical technique is intrinsically linked to the specific transformation being monitored.

Reductive Amination of the Aldehyde Group

This is one of the most common reactions involving the title compound, where the formyl group is converted to an amine. This reaction is typically performed using a reducing agent such as sodium borohydride or through catalytic hydrogenation.

-

Reaction Scheme:

-

tert-Butyl (3-fluoro-2-formylphenyl)carbamate + R-NH₂ → Imine Intermediate

-

Imine Intermediate + Reducing Agent → tert-Butyl (3-fluoro-2-((R-amino)methyl)phenyl)carbamate

-

-

Analytical Challenges: Monitoring the consumption of the starting aldehyde, the transient imine intermediate, and the formation of the amine product. The polarity of the molecules changes significantly throughout the reaction.

-

Recommended Monitoring Techniques: HPLC-UV/MS, ¹H and ¹⁹F NMR.

Suzuki-Miyaura Cross-Coupling Reactions

While less common for this specific molecule which lacks a typical leaving group for Suzuki coupling, the carbamate itself can be a challenging coupling partner under certain conditions. More frequently, the molecule might be modified to introduce a leaving group (e.g., triflate) para to the fluorine, or the Boc group could be removed and the resulting amine converted to a diazonium salt for subsequent coupling. For the purpose of this guide, we will consider a hypothetical Suzuki coupling where a suitable leaving group is present.

-

Analytical Challenges: Monitoring the consumption of the aryl halide/triflate, the boronic acid/ester, and the formation of the biaryl product. The reaction mixture will contain the catalyst, ligands, and base, which can interfere with analysis.

-

Recommended Monitoring Techniques: HPLC-UV/MS, ¹⁹F NMR.

Synthesis of Quinazolines and Other Heterocycles

The ortho-relationship of the formyl group and the protected amine makes this molecule an excellent precursor for the synthesis of quinazolines and related heterocyclic systems. This typically involves the deprotection of the Boc group followed by condensation with an appropriate nitrogen-containing reagent.

-

Reaction Scheme (Post-Deprotection):

-

2-Amino-3-fluorobenzaldehyde + Amidine/Amide source → Substituted Quinazoline

-

-

Analytical Challenges: Monitoring the deprotection of the Boc group, the consumption of the resulting amino-aldehyde, and the formation of the heterocyclic product. The products are often aromatic and UV-active.

-

Recommended Monitoring Techniques: HPLC-UV/MS, ¹H NMR.

Deprotection of the Boc Group

The removal of the Boc protecting group is a common step to unmask the aniline functionality for further elaboration. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid).[1]

-

Reaction Scheme:

-

tert-Butyl (3-fluoro-2-formylphenyl)carbamate + Acid → 2-Amino-3-fluorobenzaldehyde + Isobutylene + CO₂

-

-

Analytical Challenges: Monitoring the disappearance of the starting material and the appearance of the free amine. The product is significantly more polar.

-

Recommended Monitoring Techniques: HPLC-UV/MS, ¹H NMR.

Analytical Methodologies and Protocols

The following sections provide detailed protocols and the rationale behind their application for monitoring reactions with tert-Butyl (3-fluoro-2-formylphenyl)carbamate.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative accuracy. For the analysis of reactions involving tert-Butyl (3-fluoro-2-formylphenyl)carbamate, reversed-phase HPLC with UV detection is the most common and effective approach. Coupling with a mass spectrometer (LC-MS) provides additional confirmation of peak identities.[2][3][4]

Rationale for HPLC in Reaction Monitoring

-

Versatility: HPLC can separate a wide range of compounds with varying polarities, making it ideal for tracking reactants, intermediates, products, and byproducts in a single run.

-

Quantitative Analysis: With proper calibration, HPLC provides accurate quantification of all components, allowing for the determination of reaction kinetics, conversion, and yield.

-

UV Detection: The aromatic nature of the starting material and most of the expected products ensures strong UV absorbance, leading to high sensitivity.

-

LC-MS Compatibility: The ability to couple HPLC with mass spectrometry allows for unambiguous peak identification, which is crucial for understanding complex reaction mixtures and identifying unknown impurities.[2][3]

Experimental Protocol: HPLC-UV/MS

Sample Preparation:

-

Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

-

Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This prevents further reaction and precipitates any incompatible salts.

-

Vortex the sample thoroughly.

-

If necessary, centrifuge the sample to pellet any solid material.

-

Transfer the supernatant to an HPLC vial for analysis.

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for a wide range of polarities. The shorter column length allows for faster analysis times, which is ideal for reaction monitoring. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for good peak shape and is compatible with mass spectrometry. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 5 minutes | A generic gradient suitable for separating compounds with a wide range of polarities. This can be optimized for specific reactions. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 1-5 µL | Dependent on the concentration of the reaction mixture. |

| UV Detection | 254 nm and Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD allows for the acquisition of the full UV spectrum for each peak, aiding in peak identification and purity assessment. |

| MS Detector (Optional) | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for the analysis of small organic molecules. Positive mode is generally effective for carbamates and amines. |

| MS Scan Range | m/z 100-500 | This range will cover the molecular weights of the starting material, expected products, and common byproducts. |

Data Analysis:

-

Qualitative: Identify peaks based on their retention times and, if using MS, their mass-to-charge ratios. The expected m/z for the protonated starting material [M+H]⁺ is 240.2.

-

Quantitative: Determine the relative peak areas of the starting material, intermediates, and products to monitor the reaction progress over time. For accurate yield determination, a calibration curve with a known standard is required.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information about all components in the reaction mixture.[5] For tert-Butyl (3-fluoro-2-formylphenyl)carbamate, both ¹H and ¹⁹F NMR are highly informative.

Rationale for NMR in Reaction Monitoring

-

Structural Information: NMR provides unambiguous structural information, allowing for the positive identification of reactants, intermediates, and products without the need for reference standards.

-

Quantitative Analysis (qNMR): NMR is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei.[6][7] This allows for the determination of molar ratios and in-situ yields without calibration curves, by integrating signals against an internal standard.

-